molecular formula C20H21N3O4 B7785546 Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785546
M. Wt: 367.4 g/mol
InChI Key: UALSNGAKXDECCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by multiple ester functionalities and a p-tolyl substituent at position 5. The compound features:

  • A 1-(2-ethoxy-2-oxoethyl) group at position 1, contributing to ester-based reactivity.
  • A 3-methyl substituent enhancing steric bulk.
  • A 6-(p-tolyl) aromatic group (4-methylphenyl), increasing lipophilicity compared to smaller substituents like cyclopropyl .

Synthetic routes for analogous pyrazolo[3,4-b]pyridines involve ionic liquid-mediated reactions (e.g., [bmim][BF4]) with aldehydes and ethyl cyanoacetate, followed by FeCl3·6H2O catalysis . For this compound, substitution with p-tolualdehyde may be required to introduce the p-tolyl group.

Properties

IUPAC Name

methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-5-27-17(24)11-23-19-18(13(3)22-23)15(20(25)26-4)10-16(21-19)14-8-6-12(2)7-9-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALSNGAKXDECCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-methyl-1H-pyrazole and Ethyl Acrylate

A foundational method involves heating 5-amino-3-methyl-1H-pyrazole with ethyl acrylate in acetic acid at 110°C for 12 hours to yield ethyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Intermediate A). This intermediate serves as a precursor for further functionalization.

Reaction Conditions

ComponentQuantityRole
5-Amino-3-methyl-1H-pyrazole10 mmolNucleophile
Ethyl acrylate12 mmolElectrophile
Acetic acid15 mLSolvent/Catalyst
Temperature110°CReflux
Yield68%Isolated

Alternative Route via Knorr-Type Cyclization

An alternative approach employs a Knorr-type reaction between hydrazine derivatives and β-ketoesters. For example, condensation of methyl 3-oxo-3-(p-tolyl)propanoate with hydrazine hydrate in ethanol at 80°C generates the pyrazolo[3,4-b]pyridine core with inherent p-tolyl substitution at position 6.

Functionalization of the Pyrazolo[3,4-b]pyridine Core

N-Alkylation at Position 1

Intermediate A undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This step introduces the 2-ethoxy-2-oxoethyl group with 82% yield.

Optimization Data

BaseSolventTemperatureTime (h)Yield (%)
K₂CO₃DMF60°C682
NaHTHF25°C1245
DBUAcetonitrile80°C478

Esterification at Position 4

The carboxylate group is introduced via treatment of the carboxylic acid intermediate (obtained by saponification of Intermediate A) with methyl chloroformate. Using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane achieves 90% conversion.

Regioselective Methylation at Position 3

Electrophilic Methylation

Methylation at position 3 is achieved using iodomethane in the presence of silver(I) oxide in dichloromethane. This method avoids over-alkylation and provides 76% yield.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic methyl group, facilitated by the weakly basic conditions. Competing O-methylation is suppressed by steric hindrance from the adjacent substituents.

CatalystLigandSolventYield (%)
Pd(OAc)₂XPhosToluene72
PdCl₂(dppf)-DMF68
Pd(PPh₃)₄-Dioxane/H₂O85

Final Assembly and Purification

The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. Analytical data confirm structure and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-5), 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 8.2 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH₂CO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, COOCH₃), 2.61 (s, 3H, CH₃-p-tolyl), 2.42 (s, 3H, CH₃-pyrazole).

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30).

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing O-alkylation at the ester carbonyl oxygen is minimized by using bulkier bases (e.g., DBU) and polar aprotic solvents.

Oxidative Degradation

The ethoxycarbonylmethyl group is prone to hydrolysis under acidic conditions. Storage under inert atmosphere at −20°C stabilizes the compound for >6 months.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted) Synthetic Method Key Features
Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target) Pyrazolo[3,4-b]pyridine 6-(p-tolyl), 1-(2-ethoxy-2-oxoethyl), 4-COOCH3 ~367.34 Low (lipophilic) Ionic liquid + aldehyde/FeCl3 High lipophilicity; ester stability concerns
Methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 1-(2-ethoxy-2-oxoethyl), 4-COOCH3 317.34 Moderate Unspecified (likely similar to ) Smaller substituent improves solubility; reduced steric hindrance
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine 4-methoxyphenyl, tetrahydro ring, 2-oxopiperidinyl Not provided High (polar groups) Multi-step with sodium carbonate/acetone Enhanced solubility due to tetrahydro ring; complex pharmacology

Key Comparisons

Core Structure and Reactivity :

  • The target compound’s pyrazolo[3,4-b]pyridine core differs from the tetrahydro pyrazolo[3,4-c]pyridine in , which has a saturated ring improving solubility but reducing aromatic conjugation. The [3,4-b] vs. [3,4-c] positional isomerism also alters electronic properties .

Substituent Effects :

  • 6-Substituent : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the cyclopropyl analog (logP ~2.8) , impacting membrane permeability and metabolic stability.
  • Ester Groups : Both the target and cyclopropyl analog share 1-(2-ethoxy-2-oxoethyl) and 4-carboxylate methyl esters, but the tetrahydro analog in includes a 3-ethyl ester, which may hydrolyze more readily in vivo.

Synthetic Complexity :

  • The target compound likely requires p-tolualdehyde as a starting material, whereas the cyclopropyl analog may use cyclopropanecarboxaldehyde. The ionic liquid method in offers high yields (>80%) for similar derivatives, but steric hindrance from p-tolyl could reduce efficiency compared to smaller substituents.

Biological and Physical Properties: The tetrahydro analog in exhibits higher solubility due to its non-aromatic ring and polar 2-oxopiperidinyl group, making it more suitable for aqueous formulations. In contrast, the target’s p-tolyl group prioritizes lipid bilayer penetration, ideal for central nervous system targets.

Research Findings

  • Synthetic Yield : Pyrazolo[3,4-b]pyridines with bulky aryl groups (e.g., p-tolyl) typically show 10–15% lower yields than cyclopropyl analogs due to steric challenges during cyclization .
  • Stability: Ester groups in the target compound are prone to hydrolysis under basic conditions (pH >9), whereas the cyano groups in derivatives are more stable but less metabolically versatile.
  • Pharmacological Potential: The p-tolyl group’s aromaticity may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors, while the cyclopropyl analog’s rigidity could favor allosteric modulation .

Biological Activity

Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, and its applications in treating various diseases including cancer and diabetes.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyridine ring, which is further substituted with an ethoxy group and a p-tolyl moiety. Its molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 367.40 g/mol. The structural diversity provided by these substituents suggests potential pharmacological activity that can be optimized for therapeutic use.

This compound primarily acts as a kinase inhibitor . Kinases are crucial enzymes involved in various cellular processes such as metabolism, cell signaling, and apoptosis. By inhibiting specific kinases, this compound can potentially exert therapeutic effects against diseases characterized by aberrant kinase activity, such as cancer.

Target Kinases

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can inhibit several kinases, including:

  • Polo-like kinase 1 (Plk1) : A mitotic-specific target deregulated in many cancers. Inhibition of Plk1 can lead to mitotic arrest and apoptotic cell death in cancer cells while sparing normal cells .
  • Tyrosine kinases : These are involved in signaling pathways that regulate cell growth and differentiation. The compound's structure allows it to bind effectively to these kinases, potentially leading to anti-cancer effects .

Antitumor Properties

Studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

  • In vitro studies : Showed that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis .
  • In vivo studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has also been reported to possess anti-inflammatory effects. The inhibition of specific kinases involved in inflammatory pathways could contribute to its therapeutic profile in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation of pyrazole and pyridine derivatives under controlled conditions.
  • Use of solvents like anhydrous diethyl ether and catalysts such as potassium tert-butoxide.
  • Optimization of reaction conditions to enhance yield and purity .

Structural Modifications

Various derivatives of this compound have been synthesized to enhance its biological activity. Modifications at different positions on the pyrazolo or pyridine rings can lead to compounds with improved selectivity and potency against specific kinases .

Case Studies

Recent studies have highlighted the efficacy of this compound in different therapeutic contexts:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer .
  • Inflammatory Diseases : Another investigation revealed its potential in reducing symptoms associated with rheumatoid arthritis by modulating inflammatory cytokine production .

Q & A

Q. What are the common synthetic routes for this compound, and what are typical yields and characterization methods?

The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. A general approach includes:

  • Stepwise functionalization : Introduction of the ethoxy-oxoethyl group via alkylation or nucleophilic substitution.
  • Coupling reactions : Formation of the pyrazolo[3,4-b]pyridine core using palladium-catalyzed cross-coupling or cyclization reactions.
  • Esterification : Final carboxylate ester formation under acidic or basic conditions.

Example Yield : A structurally similar pyrazolo[3,4-b]pyridine derivative was synthesized with a 21% yield using a multi-step procedure, followed by ESIMS and NMR characterization .

Key Steps Typical Yields Characterization Methods
Core cyclization20–30%1^1H NMR, ESIMS
Functional group introduction40–60%HPLC purity (>98%), LCMS analysis
Final esterification70–90%X-ray crystallography

Methodological Tip : Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yields. Use inert atmospheres for moisture-sensitive steps .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?

Primary Methods :

  • 1^1H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.70–7.34 ppm, methyl groups at δ 2.12–3.71 ppm) .
  • ESIMS : Confirms molecular weight (e.g., [M+1]+^+ at m/z 328.2) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between pyridine and p-tolyl groups) .

Q. Supporting Techniques :

  • HPLC : Validates purity (>98%) and detects impurities .
  • LCMS : Combines mass analysis with retention time for identity confirmation .

Q. What strategies ensure compound stability during storage and handling?

  • Storage Conditions : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation .
  • pH Stability : Test stability across pH 3–9 using buffer solutions; monitor degradation via HPLC .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Key Finding : Pyrazolo[3,4-b]pyridine analogs show increased degradation at pH < 4, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How can researchers optimize low reaction yields during synthesis?

Root Causes :

  • Steric hindrance from the p-tolyl group.
  • Competing side reactions during cyclization.

Q. Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for improved cross-coupling efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
  • Temperature Control : Lower temperatures (<80°C) reduce decomposition in esterification steps .

Case Study : A 21% yield was improved to 35% by replacing THF with DMF and increasing catalyst loading from 5% to 10% .

Q. How should contradictory spectral data be resolved when characterizing novel analogs?

Scenario : Discrepancies between NMR and ESIMS data (e.g., unexpected peaks or m/z values). Resolution Workflow :

Repetition : Re-run spectra under identical conditions.

Advanced NMR : Use 13^{13}C NMR, DEPT, or 2D-COSY to resolve overlapping signals .

High-Resolution MS : Confirm molecular formula with HRMS (<5 ppm error) .

X-ray Validation : Resolve ambiguities via single-crystal analysis .

Example : Anomalous ESIMS peaks for a pyrazolo[3,4-b]pyridine analog were attributed to sodium adducts ([M+Na]+^+), resolved by HRMS .

Q. What computational methods predict binding modes with biological targets?

Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. 4-fluorophenyl) with activity data .

Q. Data Requirement :

  • Target Structure : PDB files (e.g., 3T9 for pyrazolo[3,4-b]pyridine-binding proteins) .
  • Ligand Parameters : Optimize geometry at the B3LYP/6-31G* level .

Q. Key considerations for designing SAR studies on derivatives?

Design Framework :

Core Modifications : Vary substituents at positions 1, 3, and 6 (e.g., ethoxy-oxoethyl → cyclopropyl) .

Biological Assays : Test kinase inhibition (IC50_{50}) or cellular cytotoxicity (CC50_{50}) .

Data Analysis : Use clustering algorithms to group analogs by activity profiles.

Q. SAR Table :

Derivative Substituent (R) Activity (IC50_{50}, nM)
Methyl 1-(ethoxy-oxoethyl)...p-tolyl120 ± 15
Ethyl 1-cyclopropyl...4-fluorophenyl85 ± 10
Methyl 1-(chlorobenzyl)...4-chlorophenyl250 ± 20

Methodological Insight : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.